N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide typically involves the reaction of cyclopropylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid, followed by the formation of the morpholine ring. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of infectious diseases and as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide include other thiadiazole derivatives, such as:
- 3-cyclopropyl-N-methyl-1,2,4-thiadiazol-5-amine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the cyclopropyl, thiadiazole, and morpholine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H16N4O2S |
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Molecular Weight |
268.34 g/mol |
IUPAC Name |
N-cyclopropyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C11H16N4O2S/c1-7-12-11(18-14-7)15-4-5-17-9(6-15)10(16)13-8-2-3-8/h8-9H,2-6H2,1H3,(H,13,16) |
InChI Key |
SWNWSUQDHHNNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
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